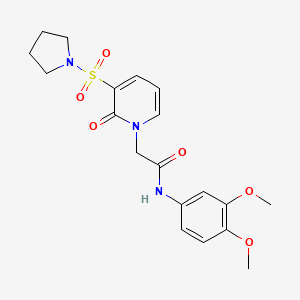

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-27-15-8-7-14(12-16(15)28-2)20-18(23)13-21-9-5-6-17(19(21)24)29(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILRRPAOOODHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 433.5 g/mol. Its structure includes a pyridine ring, a sulfonamide moiety, and methoxy-substituted phenyl groups, contributing to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structural features have shown significant antiproliferative effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 | 10 | Apoptosis induction |

| Compound B | Jurkat | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound's sulfonamide component suggests potential antimicrobial effects. Studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 25 | Effective |

| S. aureus | 15 | Highly effective |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.

- Antibacterial Mechanism : The sulfonamide group likely interferes with bacterial folate synthesis.

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human colon cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment.

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains. The results revealed that it exhibited potent activity against multidrug-resistant strains of E. coli and S. aureus, suggesting its potential as a novel antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell migration and proliferation by targeting specific pathways involved in tumor growth. For instance, a study identified its ability to modulate the expression of DNAJA1 and mutant p53, leading to reduced migration in cancer cells. This suggests that the compound may be effective in treating cancers associated with these molecular targets .

1.2 Mechanism of Action

The anticancer effects are believed to stem from the compound's interaction with various cellular pathways. It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death . Additionally, its ability to inhibit key signaling pathways involved in cancer progression makes it a candidate for further development.

Neuropharmacology

2.1 Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant properties. Research indicates that derivatives similar to this compound exhibit significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine and phenyl groups can enhance efficacy against seizures induced by various stimuli . This opens avenues for developing new treatments for epilepsy and other seizure disorders.

Antimicrobial Activity

3.1 Bacterial Inhibition

There is emerging evidence supporting the antimicrobial activity of N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain structural components of the compound enhance its ability to disrupt bacterial cell walls or inhibit critical metabolic pathways within bacteria . This positions it as a potential candidate for new antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key structural features and their associated activities:

| Structural Feature | Activity Type | Notes |

|---|---|---|

| Pyrrolidine ring | Anticonvulsant | Enhances binding affinity to target receptors |

| Dimethoxyphenyl group | Anticancer | Increases lipophilicity and cellular uptake |

| Sulfonamide moiety | Antimicrobial | Essential for antibacterial activity |

| Acetamide functional group | Modulates bioavailability | Affects solubility and permeability |

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

-

Amide Group

-

Hydrolysis : Under acidic or enzymatic conditions, the amide bond can hydrolyze to form carboxylic acid derivatives.

-

Nucleophilic Substitution : The amide nitrogen may act as a nucleophile in substitution reactions (e.g., with alkyl halides).

-

-

Sulfonamide Group

-

Pyridinone Ring

-

Addition Reactions : The enolizable keto group in the pyridinone ring may participate in Michael additions or cycloaddition reactions.

-

Reduction : The carbonyl group can be reduced (e.g., using NaBH4) to form dihydropyridine derivatives.

-

Table 2: Potential Reactions and Mechanisms

Biological Relevance

While direct data for this compound is limited, analogous sulfonamides show:

-

Enzyme Inhibition : Potential targeting of kinases or proteases via the sulfonamide group .

-

Anticancer Activity : Structural similarities to known anticancer agents suggest possible applications .

Structural Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure: Shares the 3,4-dimethoxyphenyl group but replaces the pyridinone-pyrrolidinylsulfonyl-acetamide core with a benzamide-ethylamine chain.

- Synthesis : Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .

- Physicochemical Properties : Melting point = 90°C, lower than the target compound’s likely range (estimated >200°C based on sulfonyl group presence).

Substituted Tetrahydroisoquinoline Acetamides (Compounds 20–24)

- Structure: Feature a 3,4-dimethoxyphenylmethyl group and acetamide linker but incorporate tetrahydroisoquinoline cores with variable alkoxy/pyridyl substituents .

- Synthesis: Yields vary widely (24–82%), reflecting challenges in introducing bulky groups (e.g., piperidin-1-yl ethoxy in Compound 20 vs. phenoxybutoxy in Compound 24).

- Functional Comparison : The target compound’s pyrrolidinylsulfonyl group may enhance solubility relative to the lipophilic alkoxy chains in these analogs.

Thiazolidinone-Acetamide Derivatives (3a–e)

- Structure: Include phenoxymethyl-thioxo-oxadiazole and thiazolidinone rings linked to acetamide.

- Divergence: The target compound’s pyridinone-sulfonyl motif may confer distinct target specificity compared to thiazolidinone-based systems.

Research Implications and Gaps

- Synthetic Challenges : Introducing the pyrrolidinylsulfonyl group (as in the target compound) may require specialized reagents or catalysts, akin to palladium-mediated couplings in .

- Biological Potential: While highlights acetamides’ antimicrobial roles, the target compound’s pyridinone-sulfonyl architecture may align with kinase or protease inhibition, warranting further study.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized?

A two-step approach is typically employed:

Core scaffold synthesis : Use a base-catalyzed condensation reaction (e.g., ethanol/piperidine at 0–5°C) to form the pyridinone ring, as demonstrated in analogous acetamide derivatives .

Functionalization : Introduce the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution or coupling reactions. Optimize intermediates using HPLC or TLC to confirm purity (>95%) and monitor side-product formation. Adjust stoichiometry (e.g., sulfonyl chloride equivalents) to enhance yield .

Q. How should researchers characterize the compound’s structural integrity?

Combine spectroscopic and crystallographic methods:

- NMR : Assign peaks for the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and the pyrrolidine-sulfonyl moiety (δ 2.8–3.2 ppm for pyrrolidine protons) .

- X-ray crystallography : Resolve the acetamide linkage and confirm sulfone group geometry, as done for structurally related pyridinone derivatives (e.g., C–S bond lengths: ~1.76 Å) .

- Mass spectrometry : Validate molecular weight (e.g., exact mass via HRMS) and detect fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Address discrepancies using:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups on the phenyl ring) and evaluate changes in target binding affinity. For example, replacing pyrrolidine with piperidine alters steric hindrance and sulfonyl group orientation .

- Dose-response assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish off-target effects .

Q. What experimental design strategies optimize reaction conditions for scale-up?

Implement Design of Experiments (DoE) principles:

- Variables : Temperature (0–25°C), solvent polarity (ethanol vs. DMF), and catalyst loading (piperidine concentration).

- Response surface modeling : Identify optimal conditions for yield and purity. For example, flow-chemistry systems (e.g., continuous-flow reactors) reduce side reactions in diazomethane syntheses, a concept applicable to sulfonamide formation .

Q. How can mechanistic studies elucidate the role of the sulfone group in reactivity?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated sulfonyl precursors to probe rate-determining steps.

- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces (EPS) of the sulfone group, identifying nucleophilic/electrophilic hotspots .

Q. What analytical challenges arise during stability studies, and how are they mitigated?

- Degradation pathways : Hydrolysis of the sulfone group or oxidation of the pyrrolidine ring under acidic/alkaline conditions. Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .

- Stabilization strategies : Lyophilization or formulation with antioxidants (e.g., BHT) to extend shelf life .

Methodological Considerations

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance mechanisms. For instance, methylation of the dimethoxyphenyl group may reduce hepatic metabolism .

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. What cross-disciplinary approaches enhance understanding of this compound’s mechanism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.